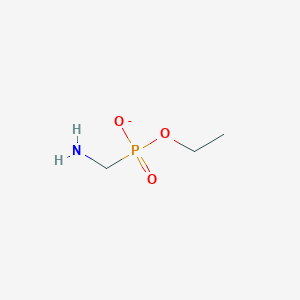

Ethyl (aminomethyl)phosphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

115340-31-3 |

|---|---|

Molecular Formula |

C3H9NO3P- |

Molecular Weight |

138.08 g/mol |

IUPAC Name |

aminomethyl(ethoxy)phosphinate |

InChI |

InChI=1S/C3H10NO3P/c1-2-7-8(5,6)3-4/h2-4H2,1H3,(H,5,6)/p-1 |

InChI Key |

GXEKHSMRMFRQDS-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)(CN)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl Aminomethyl Phosphonate

Nucleophilic Reactivity Profiles of the Aminomethyl Moiety and Phosphonate (B1237965) Ester

The reactivity of ethyl (aminomethyl)phosphonate is characterized by the distinct behaviors of its two primary functional groups: the aminomethyl moiety (-CH₂NH₂) and the diethyl phosphonate ester moiety [-P(O)(OEt)₂].

Aminomethyl Moiety: The primary amine of the aminomethyl group is a key center of nucleophilicity. Quantum chemical calculations using Density Functional Theory (DFT) on related aminophosphonates indicate that the highest occupied molecular orbital (HOMO) is localized on the nitrogen atom, making it the most reactive site for nucleophilic attack. nih.govresearchgate.net This inherent nucleophilicity allows the amine to readily participate in reactions such as aza-Michael additions. For instance, (aminomethyl)benzylphosphonates engage in aza-Michael additions with the electron-deficient double bond of maleimidato ligands in metallocarbonyl complexes. mdpi.com

Phosphonate Ester: The phosphonate ester exhibits dual reactivity. The phosphorus atom is electrophilic and susceptible to nucleophilic attack. This is evident in the inhibition of serine esterases, where the hydroxyl group of a serine residue in the enzyme's active site attacks the phosphorus atom. mdpi.com The presence of electron-withdrawing groups, such as fluorine, on the phosphonate can enhance this electrophilic character, leading to a higher reaction rate with nucleophiles. mdpi.com

Conversely, the ethyl ester groups can be cleaved through nucleophilic substitution at the carbon atom (O-C cleavage) or the phosphorus atom (O-P cleavage). thieme-connect.de Reactions with weakly basic nucleophiles like iodide or thiolate can deprotect the phosphonate via nucleophilic attack at the O-C bond. thieme-connect.de Hydrolysis, proceeding through nucleophilic attack of water at the phosphorus center, is a common transformation to yield the corresponding phosphonic acid. acs.orgnih.gov

Comparative Reactivity Studies: Chlorinated Phosphonates versus Carboxylic Acid Derivatives

The reactivity of phosphonates and their derivatives can be understood by comparing them to the more familiar class of carboxylic acid derivatives. The reactivity of carboxylic acid derivatives (e.g., acyl chlorides, anhydrides, esters, amides) is governed by a balance between inductive and resonance effects. khanacademy.org Acyl chlorides are highly reactive because the strong inductive effect of the chlorine atom, which withdraws electron density, dominates over its weak resonance donation due to poor orbital overlap between chlorine's 3p orbital and carbon's 2p orbital. khanacademy.org This makes the carbonyl carbon highly electrophilic.

In contrast, phosphonate hydrolysis is generally less sensitive to the electronic effects of substituents compared to the hydrolysis of carboxylic esters. mdpi.com However, introducing strongly electron-withdrawing groups, such as chlorine, significantly impacts reactivity. Chlorinated phosphonates, analogous to acyl chlorides, exhibit enhanced electrophilicity at the phosphorus center. This heightened reactivity stems from the strong inductive effect of the chlorine atoms. For example, the reaction of α-imino chlorodifluoroethylphosphonate can involve an unusual nucleophilic substitution of the chlorine atom. bioorganica.com.ua

Phosphonic acids are also notably more acidic than their carboxylic acid counterparts. researchgate.net For example, the pKa of benzoic acid is 4.19, whereas the first pKa for phenylphosphonic acid is 1.42, making it a much stronger acid. researchgate.net This difference in acidity also influences their behavior in reactions.

| Feature | Carboxylic Acid Derivatives (e.g., Acyl Chloride) | Phosphonate Derivatives (e.g., Chlorinated Phosphonate) |

| Reactive Center | Carbonyl Carbon | Phosphorus Atom |

| Dominant Effect | Inductive effect strongly outweighs weak resonance. khanacademy.org | Inductive effect from chloro-substituents enhances electrophilicity. bioorganica.com.ua |

| Reactivity | High, readily reacts with nucleophiles. libretexts.org | High, increased rate of reaction with nucleophiles. mdpi.com |

| Acidity of Parent Acid | Moderately acidic (e.g., pKa of acetic acid ~4.76). | More acidic (e.g., pKa1 of methylphosphonic acid ~2.3). thieme-connect.de |

Kinetic and Thermodynamic Considerations in Phosphonate Transformations

The study of kinetics and thermodynamics provides quantitative insight into the transformations of phosphonates. Reaction rates can be significantly influenced by both electronic and steric factors.

During the acidic hydrolysis of substituted α-hydroxybenzylphosphonates, electron-withdrawing substituents were found to increase the reaction rate, while electron-releasing groups slowed it down. nih.gov Both steps of the two-step hydrolysis were characterized by pseudo-first-order rate constants, with the cleavage of the second P-O-C bond identified as the rate-determining step. nih.gov Similarly, in the alkaline hydrolysis of diethyl alkylphosphonates, the rate decreases with increasing steric hindrance of the alkyl group. mdpi.com

Thermodynamic data for enzyme-catalyzed reactions involving phosphonates have been determined. For the reaction of D-glyceraldehyde 3-phosphate with (aminomethyl)phosphonate and NAD, the apparent equilibrium constant (K'app) has been measured, providing insight into the free energy change of the reaction under specific conditions. nih.gov Theoretical studies have also calculated activation and thermodynamic parameters for gas-phase reactions of aminomethyl phosphonic acid, providing a fundamental understanding of the reaction energetics.

| Reaction / Process | Compound Type | Parameter | Value | Conditions / Notes |

| Two-step acidic hydrolysis | Diethyl (4-nitro-α-hydroxybenzyl)phosphonate | k₁ (s⁻¹) | 2.5 x 10⁻⁴ | Rate constant for the first hydrolysis step. nih.gov |

| Two-step acidic hydrolysis | Diethyl (4-nitro-α-hydroxybenzyl)phosphonate | k₂ (s⁻¹) | 1.9 x 10⁻⁵ | Rate constant for the rate-determining second step. nih.gov |

| Enzymatic reaction with D-glyceraldehyde 3-phosphate | (aminomethyl)phosphonate | K'app | 0.60 | Apparent equilibrium constant at pH 8.4 and 298.15 K. nih.gov |

| C-P bond cleavage/decomposition | Imidazole-2-yl-(amino)methylphosphine oxide | Ea (kJ/mol) | 79.15 | Calculated activation energy for decomposition. |

Elucidation of Reaction Mechanisms and Intermediate Species in Phosphonate Chemistry

Understanding the reaction mechanisms and identifying transient intermediate species are crucial for controlling the synthesis and degradation of phosphonates.

Kabachnik-Fields Reaction: A primary method for synthesizing α-aminophosphonates is the Kabachnik-Fields (or phospha-Mannich) reaction. nih.govnih.govsemanticscholar.org This three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602) can proceed through two main pathways, depending on the reactants. semanticscholar.orgmdpi.comcore.ac.uk

Imine Pathway: The amine and carbonyl compound first form an imine (Schiff base) intermediate, which is then attacked by the nucleophilic phosphite. nih.govnih.govmdpi.comcore.ac.uknih.gov

α-Hydroxyphosphonate Pathway: The carbonyl compound and phosphite react to form an α-hydroxyphosphonate intermediate, which then undergoes nucleophilic substitution by the amine. nih.govmdpi.comcore.ac.uknih.gov Monitoring of some reactions by in-situ FT-IR spectroscopy has provided evidence for the involvement of the imine intermediate. nih.govsemanticscholar.org

C-P Bond Cleavage: While the carbon-phosphorus bond is generally robust, it can be cleaved under certain conditions. chim.it For heterocyclic α-aminophosphonates in acidic media, two mechanisms are proposed: chim.it

Dissociative [SN1(P)] Mechanism: This pathway involves protonation of a nitrogen atom in the heterocyclic ring, followed by the cleavage of the C-P bond to form an enamine-like species and a metaphosphate-like intermediate. chim.it

Associative [SN2(P)] Mechanism: This involves a direct nucleophilic attack of a solvent molecule (like water) on the phosphorus atom of the protonated phosphonate, leading to C-P bond cleavage. chim.it In biological systems, C-P bond cleavage often involves radical-based mechanisms catalyzed by complex enzyme systems known as C-P lyases. nih.govau.dknih.govresearchgate.net These pathways can involve intermediates such as α-D-ribose-1-methylphosphonate-5-phosphate (PRPn). nih.govresearchgate.net Other enzymatic pathways utilize oxidative mechanisms for C-P bond cleavage. pnas.orgnih.gov

Structural Modifications and Derivative Synthesis of Ethyl Aminomethyl Phosphonate

Synthesis of Phosphonamidate Derivative Architectures

The reaction between the amino group of an aminophosphonate and a phosphorus-based acid chloride or a suitably activated phosphonic acid forms a phosphonamidate bond. This linkage is a key feature in many biologically active molecules.

Phosphonamidate dipeptides are analogues of natural dipeptides where a standard amide bond is replaced by a phosphonamidate linkage. The synthesis of these structures often involves the coupling of a protected ethyl (aminomethyl)phosphonate with an amino acid ester.

One established method involves the protection of the amino group of this compound with protecting groups such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc). fu-berlin.de This protected phosphonate (B1237965) is then activated by converting the phosphonic acid moiety (after hydrolysis of the esters) into a more reactive species, such as a phosphonochloridate. fu-berlin.de This activation is typically achieved using reagents like oxalyl chloride. fu-berlin.de The resulting phosphonochloridate is a potent phosphonylating agent that readily reacts with the amino group of an amino acid ester, such as tryptophan methyl ester, to form the desired phosphonamidate dipeptide. fu-berlin.de

However, the formation of the phosphonamidate bond can be challenging, with yields varying significantly depending on the specific amine and phosphonochloridate used. fu-berlin.de Studies have shown that the chlorination step can lead to the formation of less reactive pyrophosphonate anhydrides as byproducts, which can complicate the subsequent coupling reaction. fu-berlin.de The reactivity of these chlorinated phosphonates is generally lower than that of analogous carboxylic acid chlorides. fu-berlin.de

Table 1: Synthesis of Phosphonamidate Dipeptides via Phosphonochloridate Intermediate Data synthesized from research findings. fu-berlin.de

| Protected Phosphonate | Activating Agent | Amine Component | Product Yield |

|---|---|---|---|

| Cbz-(aminomethyl)phosphonic acid | Oxalyl Chloride | Tryptophan methyl ester | 40% |

| PhtN-CH₂-P(O)(OEt)Cl | - | H-Ala-OMe | 66% |

| PhtN-CH₂-P(O)(OEt)Cl | - | H-PheLeu-OMe | 75% |

| PhtN-CH₂-P(O)(OBn)Cl | - | H-ProPhe-pCMA | 11% |

An alternative approach utilizes H-phosphinates as precursors in a one-pot activation-coupling-oxidation procedure, analogous to the Atherton-Todd reaction, to form phosphonamidates. fu-berlin.de

Functionalization Strategies for the Amino and Phosphonate Moieties

The amino and phosphonate groups of this compound can be selectively modified to introduce new functionalities.

The primary amino group is a nucleophilic center that can be readily functionalized through various reactions.

N-Acylation/Protection: As mentioned previously, the amino group can be protected with standard protecting groups like Cbz and Fmoc to prevent unwanted side reactions during the modification of the phosphonate group. fu-berlin.de

Schiff Base Formation: The amine can be condensed with aldehydes or ketones to form imines (Schiff bases). These imines are valuable intermediates, particularly in the synthesis of chiral α-amino phosphonates, where a chiral aldehyde or ketone can be used to direct stereoselectivity. tandfonline.comresearchgate.net

The diethyl phosphonate moiety can also be chemically altered.

Hydrolysis (De-esterification): The ethyl esters of the phosphonate group can be cleaved to yield the corresponding phosphonic acid. beilstein-journals.org This is commonly achieved through hydrolysis under harsh acidic conditions, for instance, by refluxing with concentrated hydrochloric acid. beilstein-journals.org A milder and widely used alternative is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis to dealkylate the phosphonate esters. beilstein-journals.org This transformation is crucial for creating water-soluble derivatives or preparing the molecule for further coupling reactions at the phosphorus center.

Synthesis of Polyol Derivatives, e.g., Diethyl-N,N-bis(2-hydroxyethyl)aminomethyl Phosphonate

A significant derivative of this compound is the polyol Diethyl-N,N-bis(2-hydroxyethyl)aminomethyl phosphonate, a compound noted for its applications as a reactive flame retardant. uclm.esresearchgate.net Its synthesis is well-documented and can be achieved with high efficiency.

A common industrial preparation method involves a multi-step process: google.com

Formaldehyde (B43269) Generation: Paraformaldehyde is first depolymerized, typically in a solvent like ethanol, to generate formaldehyde in situ. google.comgoogle.com

Oxazolidine (B1195125) Formation: The generated formaldehyde reacts with diethanolamine. This reaction forms a 3-(2-hydroxyethyl)-1,3-oxazolidine intermediate through cyclization. google.com

Phosphonylation: The crucial C-P bond is formed by reacting the oxazolidine intermediate with diethyl phosphite (B83602). This reaction is catalyzed by an anhydrous Lewis acid. google.com

Purification: The final product is obtained as a liquid after filtering to recover the catalyst. google.com

Stereochemical Control and Asymmetric Synthesis of Chiral Phosphonate Derivatives

Controlling the stereochemistry during the synthesis of phosphonate derivatives is critical, as the biological activity of these compounds is often dependent on their specific three-dimensional structure. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product.

A primary strategy for the asymmetric synthesis of derivatives from this compound involves the use of chiral auxiliaries. In this approach, the achiral aminophosphonate is reacted with a chiral molecule to form a diastereomeric intermediate. Subsequent reactions on this intermediate are influenced by the stereocenter of the auxiliary, leading to the preferential formation of one stereoisomer of the product.

One successful example is the alkylation of a chiral Schiff base. tandfonline.com This Schiff base is formed by the condensation of dithis compound with a chiral ketone, such as (+)-ketopinic acid. tandfonline.com The resulting chiral intermediate is then alkylated, for example with benzyl (B1604629) or allyl halides. The steric hindrance provided by the chiral auxiliary directs the incoming alkyl group to one face of the molecule, leading to high diastereoselectivity. Subsequent hydrolysis of the Schiff base removes the chiral auxiliary and yields the desired chiral α-amino-α-alkyl phosphonate with high enantiomeric excess. tandfonline.comresearchgate.net

Table 2: Asymmetric Synthesis of Diethyl (S)-α-Amino-α-Alkyl Phosphonates Data derived from research on alkylation of a chiral Schiff base from (+)-ketopinic acid and diethyl aminomethylphosphonate (B1262766). tandfonline.com

| Alkylating Agent | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|

| Benzyl Bromide | S | High |

| Allyl Bromide | S | High |

| Methyl Iodide | S | 11% |

Another powerful method is the use of chiral catalysts in reactions involving imines. chim.itmdpi.com Chiral phosphoric acids, derived from binaphthol (BINOL), can catalyze the enantioselective addition of nucleophiles (like phosphites) to imines. mdpi.comacs.org The catalyst creates a chiral environment, activating both the imine and the nucleophile and directing the approach to favor the formation of one enantiomer. acs.org The development of these catalytic asymmetric methods is a significant area of research, offering an efficient route to chiral α-aminophosphonates. nih.govscispace.com

Applications As Research Probes and Functional Materials Components

Design and Synthesis as Enzyme Inhibitor Analogs in Biochemical Research

The structural similarity of α-aminophosphonates to amino acids and the tetrahedral transition state of peptide bond hydrolysis makes them effective mimics and potent inhibitors of various enzymes, particularly proteases. researchgate.netresearchgate.net This ability to act as a transition-state analog is a cornerstone of their application in biochemical research, allowing for detailed investigations into enzyme mechanisms. nih.gov

Phosphonate (B1237965) analogs of peptide substrates have proven to be powerful tools for elucidating the mechanisms of peptidases. By replacing the scissile peptide bond with a stable phosphonate moiety (-PO₂⁻-O-), researchers can create potent inhibitors that bind tightly to the enzyme's active site. nih.gov These molecules are thought to mimic the tetrahedral intermediate formed during the enzyme-catalyzed hydrolysis of a peptide bond. nih.gov

A notable example is the inhibition of carboxypeptidase A. A series of tri- and tetrapeptide analogs incorporating a phosphonic acid analogue of alanine (B10760859) were synthesized and evaluated. A direct correlation was observed between the inhibition constants (Kᵢ) of these phosphonate inhibitors and the Kₘ/kₖₐₜ values for the corresponding amide substrates. This correlation provides strong evidence that the phosphonate group effectively acts as a transition-state analog for the enzymatic reaction. nih.gov Some of these compounds are among the most potent reversible inhibitors of carboxypeptidase A discovered. nih.gov

In addition to metallopeptidases, aminomethyl phosphonate derivatives have been explored as inhibitors for serine proteases. nih.govnih.gov Aminomethyl diphenyl phosphonates, for instance, have been used as foundational scaffolds for creating covalent inhibitors and activity-based probes targeting this large and medically relevant class of enzymes. nih.gov

Table 1: Inhibition of Carboxypeptidase A by Phosphonate Transition-State Analogs nih.gov

| Inhibitor Compound | Dissociation Constant (Kᵢ) (pM) |

|---|---|

| ZAFP(O)F | 4 |

| ZAAP(O)F | 3 |

| ZFAP(O)F | 1 |

Data sourced from studies on potent reversible inhibitors of carboxypeptidase A.

The rise of antibiotic resistance has spurred research into inhibitors for enzymes like β-lactamases, which are responsible for degrading β-lactam antibiotics. Phosphonate derivatives have emerged as a promising class of inhibitors for these enzymes. nih.gov

Specifically, a phosphonate monoester, m-carboxyphenyl phenylacetamidomethylphosphonate, was identified as a potent and specific inhibitor of the Class C β-lactamase from Enterobacter cloacae P99. nih.gov The inhibition process is characterized by a rapid inactivation step followed by a very slow reactivation. This kinetic profile suggests that the loss of enzyme activity is due to the phosphonylation of a crucial functional group within the active site. nih.gov The release of one equivalent of m-hydroxybenzoate during the inactivation further supports this mechanism. nih.gov This discovery has opened avenues for developing new general classes of β-lactamase inhibitors based on the phosphonate scaffold. nih.gov Further research has also explored α-aminophosphonates as potential inhibitors for other types of β-lactamases, such as metallo-β-lactamases. rsc.org

Role in Polymer Chemistry and Functional Material Development

In the realm of materials science, ethyl (aminomethyl)phosphonate and related aminophosphonates are valued for their ability to enhance the properties of polymers. They are primarily used as flame retardant additives, contributing to the safety and performance of various polymeric systems. nih.govgoogle.com

Phosphorus-based compounds are highly effective flame retardants. nih.gov Their mechanism of action can involve processes in both the condensed (solid) phase and the gas phase. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. nih.govnih.gov In the gas phase, phosphorus-containing radicals can be released during decomposition, which then interrupt the free-radical chain reactions of combustion. researchgate.net

Aminophosphonates are particularly effective because they contain both phosphorus and nitrogen, which can act synergistically to enhance thermal resistance and flame retardancy. nih.gov These compounds can be incorporated into polymer matrices either as additives or by being covalently bonded into the polymer backbone. nih.gov Their application has been demonstrated in various systems, including epoxy resins and polyurethanes. nih.govresearchgate.net

Polyurethane (PU) foams are widely used materials, but their inherent flammability necessitates the use of flame retardants. google.comuc.edu Derivatives of this compound, such as diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHP), are effectively used in rigid polyurethane foam (RPUF) formulations. researchgate.netresearchgate.net These reactive flame retardants contain hydroxyl groups that allow them to be chemically incorporated into the polyurethane network during polymerization. google.comresearchgate.net

The incorporation of these aminophosphonates significantly improves the fire safety of PU foams. This is quantified by standard fire-retardancy tests, which show an increase in the Limiting Oxygen Index (LOI) and improved ratings in vertical burning tests (UL-94). researchgate.net Furthermore, cone calorimetry tests reveal a reduction in the heat release rate and total heat release, coupled with an increase in char yield, confirming the flame-retardant action in the condensed phase. researchgate.net

Table 2: Flame Retardancy of Rigid Polyurethane Foam (RPUF) with DBHP researchgate.net

| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |

|---|---|---|---|

| Neat RPUF | 19.2 | No Rating | 285.4 |

| RPUF + 15 php DBHP | 24.5 | V-0 | 201.7 |

| RPUF + 15 php DBHP + 2 php OMMT | 26.2 | V-0 | 179.6 |

Data from a study on flame-retardant systems for rigid polyurethane foams. php = parts per hundred parts of polyol. OMMT = organo-montmorillonite.

Thermal Degradation Studies and Decomposition Pathways in Industrial Applications

Understanding the thermal degradation of organophosphorus flame retardants is crucial to explaining their mechanism of action. nih.gov The decomposition pathway is highly dependent on the level of oxygenation at the phosphorus atom. nih.gov Phosphonates, having a lower level of oxygenation compared to phosphates, tend to undergo initial degradation at higher temperatures. nih.gov

The primary degradation pathway for many organophosphorus esters is the elimination of a phosphorus acid. nih.gov For aminophosphonates used as flame retardants in materials like polyurethane foam, this decomposition occurs at temperatures consistent with the degradation of the polymer matrix. Studies using pyrolysis-gas chromatography/mass spectroscopy (Py-GC/MS) on foams containing diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHP) have confirmed that this decomposition releases phosphorus-containing radicals (PO• and PO₂•) into the gas phase. researchgate.net These radicals act as efficient scavengers of combustion-propagating radicals (H• and OH•), thereby quenching the flame in the gas phase. researchgate.net

Simultaneously, thermogravimetric analysis (TGA) shows that the presence of the phosphonate leads to increased char residue at high temperatures. researchgate.net This indicates a dual-phase flame-retardant effect: the phosphonate promotes char formation in the condensed phase while also releasing active radicals into the gas phase. researchgate.net Fundamental studies on the core structure, aminomethylphosphonic acid (AMPA), suggest a decomposition channel involving the elimination of P(OH)₃ to yield an imine, highlighting a potential pathway for the initial breakdown of the molecule. researchgate.net

Analysis of Pyrolysis Products from Industrial Formulations Containing Phosphonates

A comprehensive review of scientific literature did not yield specific studies focused on the analysis of pyrolysis products from industrial formulations containing this compound. While the thermal decomposition of organophosphorus compounds, as a class, is a subject of research in the context of flame retardancy, detailed product analysis for this specific compound within industrial matrices is not presently available in the reviewed literature. General knowledge suggests that phosphonates can decompose to form phosphorus acids, which in turn can promote char formation in a polymer matrix. nih.gov The specific volatile species generated during the pyrolysis of this compound in an industrial formulation would depend on the polymer matrix and other additives present.

Kinetic Modeling of Thermal Degradation in Fire-Retardant Treated Materials

There is a lack of specific studies in the available scientific literature that provide detailed kinetic modeling of the thermal degradation of materials treated with this compound. Kinetic studies, which often employ methods like thermogravimetric analysis (TGA) to determine parameters such as activation energy, are crucial for understanding the efficacy of flame retardants. nih.gov For many phosphorus-based flame retardants, the mechanism involves altering the decomposition pathway of the host material, which can be quantified through kinetic analysis. lsu.edu However, research providing such kinetic data and modeling for materials specifically treated with this compound could not be located.

Analytical and Spectroscopic Characterization in Phosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. The presence of various NMR-active nuclei (¹H, ¹³C, ³¹P) in ethyl (aminomethyl)phosphonate provides a comprehensive picture of its molecular framework. jeol.com

³¹P-NMR Spectroscopy : As the most direct method for observing the phosphorus environment, ³¹P-NMR is crucial for identifying phosphonates. jeol.com The phosphorus-31 nucleus in α-aminophosphonates typically resonates in a characteristic chemical shift range. For instance, diethyl ((benzylamino)(phenyl)methyl)phosphonate shows a ³¹P signal at δ 23.5 ppm. amazonaws.com Another study on related α-aminophosphonates reported ³¹P NMR chemical shifts in the range of δ 22.60 to δ 26.67 ppm. arkat-usa.org This technique is highly effective for monitoring the progress of reactions, such as the Kabachnik-Fields reaction, by observing the appearance of the product's characteristic phosphonate (B1237965) signal.

¹H-NMR Spectroscopy : Proton NMR provides detailed information about the hydrogen atoms in the molecule. Key signals for dithis compound and its analogues include triplets and quartets for the ethoxy groups (-OCH₂CH₃), a characteristic multiplet for the proton on the α-carbon (P-CH-N), and signals for the amine (NH₂) protons. amazonaws.comarkat-usa.org The coupling between the α-carbon proton and the phosphorus nucleus (²JHP) is a definitive feature, often appearing as a doublet of doublets. rsc.org

¹³C-NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. A key feature in the ¹³C spectrum of this compound is the large coupling constant between the phosphorus atom and the directly attached α-carbon (¹JCP), which can exceed 100 Hz. jeol.com The carbons of the ethyl groups also show coupling to the phosphorus atom, albeit with smaller coupling constants (²JCP and ³JCP). amazonaws.com PubChem provides spectral data for Dithis compound, confirming the utility of ¹³C NMR for its characterization. nih.gov

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| ³¹P | Singlet (decoupled) | 22 - 29 | N/A | amazonaws.comarkat-usa.orgmdpi.com |

| ¹H | P-CH | 4.0 - 5.1 | ²JHP = ~21 Hz | arkat-usa.orgrsc.org |

| ¹H | -OCH₂CH₃ | 3.8 - 4.2 (quartet) | ³JHH = ~7 Hz | amazonaws.comarkat-usa.org |

| ¹H | -OCH₂CH₃ | 1.1 - 1.3 (triplet) | ³JHH = ~7 Hz | amazonaws.comarkat-usa.org |

| ¹³C | P-C | 44 - 61 | ¹JCP = ~136-157 Hz | amazonaws.commdpi.com |

| ¹³C | -OCH₂ | ~63 | ²JCP = ~7 Hz | amazonaws.commdpi.com |

| ¹³C | -CH₃ | ~16 | ³JCP = ~6 Hz | amazonaws.commdpi.com |

Mass Spectrometry for Product Identification and Analysis of Decomposition Species (e.g., GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying its related impurities or decomposition products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method for analyzing volatile compounds. However, due to the low volatility and high polarity of aminophosphonates like this compound and its parent acid, (aminomethyl)phosphonic acid (AMPA), direct analysis is often challenging. oup.com To overcome this, a derivatization step is typically employed to convert the analyte into a more volatile form. oup.comtandfonline.com A common approach is silylation, where active hydrogens on the amine and phosphonate groups are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). oup.com

Once derivatized, the compound can be separated by gas chromatography and analyzed by the mass spectrometer. The resulting mass spectrum provides a molecular ion peak corresponding to the derivatized molecule's mass and a unique fragmentation pattern that serves as a chemical fingerprint for identification. oup.comacs.org For example, in the analysis of AMPA impurities, the trimethylsilyl derivatives were characterized by EI+-GC–MS, allowing for the structural elucidation of related substances. oup.com The molecular weight of the underivatized Dithis compound is 167.14 g/mol , which can be confirmed by soft ionization techniques like electrospray ionization (ESI-MS). rsc.orgnih.gov

Analysis of thermal decomposition species is also critical. Studies on foams containing the related fire retardant O,O-diethyl-N,N-bis(2-hydroxyethyl)-aminomethyl phosphonate have utilized techniques including GC-MS to identify thermal degradation products. govinfo.govnist.gov

| Compound | Technique | Molecular Ion (m/z) | Notes | Reference |

|---|---|---|---|---|

| Dithis compound | Calculated | 167.14 (as [M]) | Monoisotopic mass: 167.07113031 Da | nih.gov |

| (Aminomethyl)phosphonic acid (AMPA) | GC-MS (after derivatization) | N/A (fragments analyzed) | Requires derivatization (e.g., silylation) for GC analysis. | oup.com |

| Related α-aminophosphonates | LC-MS (ESI) | [M+H]⁺ or [M+Na]⁺ | Soft ionization technique used for direct analysis of polar compounds. | amazonaws.comrsc.org |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Given the polar nature of aminophosphonates, liquid chromatography techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of aminophosphonates. ucc.edu.gh Depending on the analyte's properties and the desired separation, various column types (e.g., reversed-phase, anion exchange, HILIC) and detectors can be used. ucc.edu.ghnih.govoregonstate.edu For compounds lacking a strong UV chromophore, derivatization with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be performed to enable highly sensitive fluorescence detection. oregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry provides a highly selective and sensitive method for the analysis of aminophosphonates in complex matrices. ucc.edu.ghscience.gov LC-MS can often analyze these compounds directly without derivatization, simplifying sample preparation. nih.gov This method is invaluable for both purity assessment and the identification of trace-level impurities.

Ion Chromatography (IC) : As aminophosphonates are ionic, ion chromatography is another effective separation technique. IC has been successfully applied to the analysis of (aminomethyl)phosphonic acid and other phosphonates, often coupled with detectors like conductivity, inductively coupled plasma mass spectrometry (ICP-MS), or electrospray MS. researchgate.net

Chiral Chromatography : For α-aminophosphonates, which are chiral, specialized chiral stationary phases (CSPs) can be used in HPLC to separate the enantiomers. This is critical in pharmaceutical research where the biological activity of enantiomers can differ significantly. Studies have shown successful separation of N-derivatized α-aminophosphonate enantiomers on chiral fluorocarbinol stationary phases. qu.edu.qaqu.edu.qa

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound was not found in the surveyed literature, numerous studies on closely related α-aminophosphonates have been published. These studies consistently show a tetrahedral geometry around the phosphorus atom. arkat-usa.orgnih.gov The crystal structures reveal how the molecules pack in the solid state, which is governed by intermolecular forces, most notably hydrogen bonds. nih.gov Hydrogen bonds often form between the amine (N-H) or hydroxyl groups and the highly polarized phosphonate oxygen (P=O), influencing the crystal lattice. nih.gov This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. dntb.gov.ua

| Parameter | Typical Finding | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. | nih.gov |

| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry elements within the crystal. | nih.govtandfonline.com |

| P-Atom Geometry | Tetrahedral | Confirms the expected sp³ hybridization of the phosphorus center. | nih.gov |

| Intermolecular Interactions | C-H···O and N-H···O Hydrogen Bonds | Governs the packing of molecules in the crystal lattice. | nih.gov |

Theoretical and Computational Investigations of Ethyl Aminomethyl Phosphonate

Molecular Modeling and Electronic Structure Calculations of Phosphonate (B1237965) Systems

Molecular modeling and electronic structure calculations are fundamental to understanding the behavior of phosphonate systems at the atomic level. Techniques such as Density Functional Theory (DFT) are widely employed to investigate the geometries, electronic properties, and reactivity of phosphonates, including ethyl (aminomethyl)phosphonate. iaea.orgsciepub.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), allow for the optimization of molecular structures and the calculation of various electronic parameters. sciepub.comijcce.ac.irnih.gov These calculations help in determining properties like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. nih.gov For instance, studies on related aminophosphonates have used DFT to analyze their stable conformations and electronic structures. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. MEPs illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. ijcce.ac.irnih.gov In phosphonate systems, the oxygen atom of the P=O group is typically an area of high negative potential, indicating its role in interactions with other molecules. nih.gov Natural Bond Orbital (NBO) and Mulliken population analyses further quantify the electronic charge distribution, revealing that the charge is often polarized towards the oxygen atom of the phosphonate group. nih.govresearchgate.net

| Calculated Property | Typical Method | Significance for this compound | Reference |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d)) | Predicts the most stable 3D structure, bond lengths, and angles. | sciepub.comnih.gov |

| HOMO-LUMO Energies | DFT, TD-DFT | Determines the energy gap, indicating chemical reactivity and stability. | ijcce.ac.irresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying sites for electrophilic/nucleophilic attack. | ijcce.ac.irnih.gov |

| Mulliken/NBO Charges | DFT | Quantifies atomic charges, showing charge polarization, especially at the P=O group. | nih.govresearchgate.net |

| Global Reactivity Descriptors | DFT | Calculates properties like electronegativity to predict overall reactivity. | sciepub.com |

Reaction Pathway Simulations and Mechanistic Prediction through Computational Chemistry

Computational chemistry is indispensable for elucidating the mechanisms of chemical reactions, including the synthesis of α-aminophosphonates like this compound. mdpi.com The Kabachnik–Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is a primary route for synthesizing these compounds. nih.gov

DFT studies are frequently used to model the reaction pathways of such syntheses. imist.maresearchgate.net These simulations can identify and characterize the energetics of reactants, transition states, and intermediates, providing a detailed understanding of the reaction mechanism. acs.org For the Kabachnik–Fields reaction, computational studies have helped to confirm that the reaction often proceeds via an imine intermediate, which is then attacked by the phosphite. nih.gov The role of catalysts, such as iodine, can also be investigated, with calculations suggesting they act as Lewis acids to activate the imine. nih.gov

Theoretical investigations can also predict the regioselectivity and stereoselectivity of reactions. imist.maresearchgate.net By comparing the activation energies of different possible pathways, researchers can determine the most likely product. For example, in reactions involving asymmetric phosphonates, computational models can predict which stereoisomer will be preferentially formed. researchgate.net These mechanistic insights are crucial for optimizing reaction conditions to improve yields and selectivity. mdpi.com

Furthermore, computational methods can explore reaction mechanisms that are difficult to study experimentally due to short-lived intermediates. mdpi.com For instance, the cleavage of phosphodiester bonds, a related process, has been studied theoretically to understand the role of pentacoordinated phosphorane intermediates and transition states. beilstein-journals.org Similar principles can be applied to understand potential degradation pathways of this compound. nih.gov

| Mechanistic Aspect | Computational Approach | Key Findings for Aminophosphonate Synthesis | Reference |

| Reaction Pathway | DFT Energy Profiling | Identification of imine formation as a key step in the Kabachnik-Fields reaction. | nih.gov |

| Transition States | Transition State Theory, DFT | Calculation of activation barriers to predict reaction rates and feasibility. | acs.org |

| Role of Catalysts | DFT, Lewis Acid/Base Theory | Elucidation of how catalysts like iodine can activate intermediates. | nih.gov |

| Regio/Stereoselectivity | Comparative Energy Calculations | Prediction of the most favorable reaction outcome based on pathway energetics. | imist.maresearchgate.net |

| Intermediate Stability | DFT Geometry Optimization | Characterization of transient species like phosphoranes. | beilstein-journals.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Phosphonate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For phosphonate derivatives, QSAR studies are instrumental in designing new molecules with enhanced therapeutic or other desired properties. nih.govnih.gov

The development of a QSAR model involves several steps. First, a dataset of phosphonate compounds with known biological activities is compiled. nih.gov Then, for each compound, a set of molecular descriptors is calculated using computational chemistry methods. sciepub.com These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. nih.govnih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the observed activity. nih.gov A robust QSAR model should have high statistical significance, indicated by parameters like the squared correlation coefficient (R²), and good predictive power, often assessed by cross-validation (Q²). nih.gov

For α-aminophosphonates and related compounds, QSAR models have been developed to predict various activities, including anti-inflammatory and antifungal effects. sciepub.comnih.gov These studies have shown that descriptors such as electronic energy, molecular shape, and the distribution of frontier molecular orbitals (HOMO) can be crucial for activity. sciepub.comnih.gov For example, some models have indicated that the polarity and topology of phosphonate derivatives are important parameters influencing their inhibitory ability. nih.govresearchgate.net The insights gained from QSAR models can guide the synthesis of new derivatives, such as this compound analogues, with potentially improved efficacy. acs.org

| QSAR Model Component | Description | Examples in Phosphonate Studies | Reference |

| Dependent Variable | The biological activity being modeled. | Antifungal activity, Anti-inflammatory activity, Enzyme inhibition. | sciepub.comnih.govbeilstein-journals.org |

| Molecular Descriptors | Numerically encoded chemical information. | Electronic: HOMO/LUMO energies, atomic charges. Steric: Molecular volume. Topological: Connectivity indices. | sciepub.comnih.govnih.gov |

| Statistical Method | Algorithm to build the structure-activity relationship. | Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA). | nih.govacs.org |

| Model Validation | Assessment of the model's robustness and predictive ability. | Internal validation (R², F-test), External validation (prediction on a test set). | nih.govacs.org |

Emerging Research Frontiers and Future Directions for Ethyl Aminomethyl Phosphonate

Development of Novel and Sustainable Synthetic Routes for Aminomethylphosphonates

The synthesis of α-aminophosphonates, including ethyl (aminomethyl)phosphonate, has traditionally relied on methods like the Kabachnik-Fields and Pudovik reactions. nih.govmdpi.com The Kabachnik-Fields reaction involves a one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nih.gov The Pudovik reaction, a related pathway, is the nucleophilic addition of a hydrophosphoryl compound to an imine. nih.govresearchgate.net Modern research, however, is intensely focused on developing more sustainable and efficient versions of these classic transformations.

A significant push towards "green chemistry" has spurred the development of catalyst-free and solvent-free synthetic protocols. rsc.org Microwave (MW) irradiation has emerged as a powerful tool, often accelerating reactions and improving yields while reducing the need for conventional heating and hazardous solvents. sciforum.net For instance, MW-assisted, catalyst- and solvent-free Kabachnik-Fields reactions have been successfully employed to synthesize various α-aminophosphonates. sciforum.net Similarly, the aza-Pudovik reaction has been adapted to these greener conditions. sciforum.net

The choice of catalyst is another critical area of innovation. While many reactions can now proceed without a catalyst, others benefit from novel catalytic systems that are more environmentally benign and efficient. rsc.org Researchers have explored a wide array of catalysts, including:

Lewis and Brønsted acids such as lanthanide triflates, InCl₃, and iodine. nih.govnih.govacs.org

Heterogeneous catalysts like nano-sized metal oxides (e.g., ZnO, CaO, SnO₂) and silica-supported reagents, which offer advantages in terms of separation and reusability. rsc.org

Graphene nanosheets–silver nanoparticles (GNS-AgNPs) have been used for α-aminophosphonate synthesis under ultrasonication, achieving high yields in short reaction times. rsc.org

An improved procedure for the specific preparation of diethyl aminomethylphosphonate (B1262766) has been reported, highlighting the ongoing efforts to refine and optimize synthetic pathways for these valuable compounds. tandfonline.com These advancements aim to make the synthesis of aminomethylphosphonates not only more efficient but also more aligned with the principles of sustainable chemistry, reducing waste and energy consumption. rsc.org

Exploration of Advanced Material Science Applications and Composites

The phosphonate (B1237965) functional group is a robust linker for creating novel inorganic-organic hybrid materials. science.gov When combined with metal ions, phosphonates can form a diverse range of coordination polymers and metal-organic frameworks (MOFs), often referred to as metal phosphonate frameworks (MPFs). researchgate.netresearchgate.net These materials are attracting significant interest due to their potential applications in catalysis, adsorption, ion exchange, and separation technologies. researchgate.netuantwerpen.be

Metal phosphonates are noted for their high thermal and chemical stability, which is often superior to that of carboxylate-based MOFs. kaust.edu.sa The strength of the metal-oxygen-phosphorus bond contributes to this robustness, making them suitable for applications in harsh chemical environments. kaust.edu.sa The structure and porosity of these materials can be tuned by carefully selecting the organic phosphonate linker and the metal center, allowing for the design of materials with specific properties. uantwerpen.bekaust.edu.sa For example, the use of trivalent and tetravalent metal ions can lead to highly insoluble and stable frameworks. kaust.edu.sa

While much of the research has focused on creating porous materials, phosphonates are also explored for other material applications. One example is the use of a related compound, diethyl-N,N-(ethyl, hydroxyethyl)aminomethyl phosphonate, as an active organophosphorus component in flame retardant and smolder-resistant textile backcoatings. google.com This demonstrates the potential for aminomethylphosphonate derivatives to be incorporated into polymer composites to enhance their functional properties. The vinyl group in compounds like Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate allows for polymerization, opening pathways to new materials for biomedical devices or drug delivery. ontosight.ai

Table 1: Properties and Applications of Metal Phosphonate Materials

| Property | Description | Potential Applications | Key References |

| Structural Diversity | Formation of layered, pillared, and 3D framework structures. | Catalysis, Separation, Gas Storage | kaust.edu.sa, uantwerpen.be |

| High Stability | Robust against thermal treatment, water, and acidic/basic conditions. | Heterogeneous Catalysis, Ion Exchange | kaust.edu.sa, researchgate.net |

| Tunable Porosity | Can be designed with micropores, mesopores, or macropores. | Adsorption, Separation, Guest Encapsulation | researchgate.net, kaust.edu.sa |

| Functional Linkers | The organic part of the phosphonate can be modified to introduce specific functionalities. | Sensing, Drug Delivery, Proton Conduction | uantwerpen.be, science.gov |

Integration into Bioorthogonal Chemistry Methodologies and Bioconjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov These reactions provide powerful tools for labeling and tracking biomolecules in their natural environment. nih.gov The Staudinger ligation, one of the foundational bioorthogonal reactions, involves the reaction of an azide (B81097) with a phosphine (B1218219), which has paved the way for other phosphorus-based chemistries. nih.gov

Phosphonates have emerged as valuable tools in this field, particularly as chemical handles for bioconjugation. nih.govresearchgate.net A notable strategy, termed "PhosID," utilizes clickable phosphonate probes to label newly synthesized proteins. nih.govresearchgate.net In this method, a phosphonate-containing probe (e.g., with an alkyne or azide group) is attached to a biomolecule of interest via a bioorthogonal reaction. nih.govresearchgate.net The phosphonate moiety then acts as a highly specific affinity tag, allowing for the efficient enrichment of the labeled molecules from complex biological mixtures using Immobilized Metal Affinity Chromatography (IMAC). nih.govresearchgate.net

This compound possesses two key features that make it a suitable candidate for such bioconjugation strategies:

A primary amine group: This nucleophilic handle can be readily modified to attach probes, linkers, or other molecules of interest.

A stable phosphonate ester: The diethyl phosphonate group is chemically robust and can serve as the affinity handle for IMAC-based purification. researchgate.net

The utility of aminophosphonate linkages in bioconjugation is demonstrated by their incorporation into oligonucleotide analogues. oup.com In these studies, (aminomethyl)phosphonate and (2-aminoethyl)phosphonate units have been used to create modified DNA backbones. oup.com These modifications can alter the properties of the oligonucleotide, such as its stability and binding affinity to complementary strands. oup.com This research underscores the potential of aminophosphonate building blocks, including ethyl esters, to be integrated into complex biomolecules, enabling advanced bioconjugation and labeling strategies.

Catalyst Development and Asymmetric Synthesis Applications utilizing Phosphonate Derivatives

Many biologically active molecules are chiral, meaning their therapeutic efficacy is often dependent on the specific three-dimensional arrangement (stereochemistry) of their atoms. unl.ptresearchgate.net Consequently, the development of methods for asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule—is a critical goal in medicinal and organic chemistry. chim.it For α-aminophosphonates, the absolute configuration at the carbon atom attached to the phosphorus is crucial for their biological activity. unl.ptresearchgate.net

Significant research has been dedicated to the catalytic asymmetric synthesis of chiral phosphonates. mdpi.com The primary strategies involve the enantioselective hydrophosphonylation of imines or carbonyl compounds. chim.itmdpi.com This can be achieved through two main catalytic approaches:

Metal-Complex Catalysis: Chiral metal complexes, often employing ligands like BINOL (1,1'-bi-2-naphthol), can effectively catalyze the addition of phosphites to imines and aldehydes with high enantioselectivity. pnas.org Lanthanide- and aluminum-based heterobimetallic complexes have proven particularly effective. pnas.org Copper-catalyzed reactions have also been developed for the asymmetric synthesis of α-aminophosphonates. mdpi.com

Organocatalysis: This approach uses small, chiral organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. unl.pt Chiral phosphoric acids, derived from BINOL, and cinchona alkaloids are prominent examples of organocatalysts that can promote the asymmetric hydrophosphonylation of imines. unl.ptmdpi.com These catalysts often function as bifunctional activators, interacting with both the phosphite and the imine to facilitate a highly controlled reaction. mdpi.com

Specific research has demonstrated the successful asymmetric synthesis of diethyl α-amino-α-alkyl-phosphonates by alkylating a chiral Schiff base derived from (+)-ketopinic acid and diethyl aminomethylphosphonate. tandfonline.com This highlights a diastereoselective approach where a chiral auxiliary guides the formation of the desired stereocenter. Another study focused on the asymmetric addition of dialkyl phosphites to aldimines using a chiral 1,1'-binaphthol phosphate (B84403) catalyst, yielding new α-aminophosphonates with moderate to good enantiomeric excess. mdpi.com

Table 2: Selected Catalytic Systems for Asymmetric Synthesis of α-Aminophosphonates

| Catalyst Type | Catalyst Example | Reaction Type | Achieved Enantiomeric Excess (ee) | Key References |

| Metal Complex | Al-Li-BINOL (ALB) | Hydrophosphonylation of Aldehydes | High ee | pnas.org |

| Metal Complex | Ln-K-BINOL | Hydrophosphonylation of Imines | High ee | pnas.org |

| Metal Complex | Copper-based complexes | Regioselective Hydroamination | Good ee and dr | mdpi.com |

| Organocatalyst | (R)-BINOL-derived phosphoric acid | Hydrophosphonylation of Imines | Up to 98% ee | mdpi.com |

| Organocatalyst | Cinchona Alkaloids (e.g., Quinine) | Phospha-aldol reaction | Moderate to good ee | unl.pt, mdpi.com |

| Chiral Auxiliary | (+)-Ketopinic Acid | Alkylation of Chiral Schiff Base | High ee | tandfonline.com |

The continuous development of more active and selective catalysts is a key frontier, promising more efficient and versatile routes to enantiomerically pure phosphonate derivatives for a wide range of applications. nih.gov

Q & A

Q. What are the most efficient synthetic routes for ethyl (aminomethyl)phosphonate, and how do reaction conditions influence yield?

this compound is typically synthesized via the Kabachnik–Fields reaction , which involves a three-component reaction of an aldehyde, amine, and phosphite. Catalysts such as trifluoroacetic acid (CF₃CO₂H) or TiO₂ are often used, but stoichiometric amounts and cost can limit scalability . Alternative methods include cross-metathesis/Arbuzov sequences , which achieve high diastereomeric excess (95% de) by leveraging transition-metal catalysts, as demonstrated in stereochemical syntheses of related phosphonates . For green chemistry approaches, solvent-free conditions or bio-based catalysts (e.g., ethyl lactate) are emerging but require further optimization .

Q. How can this compound be purified and characterized after synthesis?

Post-synthesis purification often involves column chromatography or recrystallization. For phosphonate esters like this compound, conversion to phosphonic acids via TMSBr-mediated deprotection is a critical step. This method ensures high purity by cleaving ethyl groups under mild conditions . Characterization relies on ¹H/³¹P NMR (e.g., δ 21.27 ppm for phosphonate signals) and mass spectrometry. Crystallographic studies (X-ray diffraction) are recommended for resolving stereochemical ambiguities .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

HPLC with UV detection is widely used, employing a mobile phase of methanol, pH 3.5 ammonium phosphate buffer, and acetonitrile (50:35:15) for optimal separation . For trace analysis in plant tissues, isotope dilution mass spectrometry (IDMS) provides high sensitivity, as validated in studies quantifying phosphonate metabolites in tobacco and tomato .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its reactivity in enzyme inhibition studies?

X-ray crystallography of related phosphonate-enzyme complexes (e.g., Sco GlgEI-V279S) reveals that the ethyl group in phosphonates contributes to weak active-site interactions, evidenced by high B factors and poor electron density in resolved structures. Substituting the ethyl group with bulkier alkyl chains or aryl groups can enhance binding affinity by improving van der Waals contacts . Computational modeling (DFT or MD simulations) is recommended to predict modifications that optimize inhibition.

Q. What mechanistic insights explain contradictory yields in Kabachnik–Fields reactions under varying catalytic conditions?

Discrepancies arise from catalyst-dependent pathways . Acidic catalysts (e.g., CF₃CO₂H) protonate the imine intermediate, accelerating nucleophilic attack by the phosphite. In contrast, Lewis acids (e.g., SnCl₂) stabilize the transition state via coordination. However, side reactions (e.g., hydrolysis of phosphite) dominate when catalysts are used in excess, reducing yields. Kinetic studies using in situ IR spectroscopy can monitor intermediate formation and guide catalyst tuning .

Q. How can data from conflicting structural studies on this compound derivatives be reconciled?

Structural contradictions (e.g., ambiguous electron density in X-ray data) often stem from dynamic disorder or poor crystal quality. For example, weak density for the ethyl-phosphonate moiety in Sco GlgEI-V279S complexes suggests conformational flexibility. To resolve this, employ cryo-crystallography (≤100 K) to reduce thermal motion or use neutron diffraction to locate hydrogen atoms. Redundant synthetic routes (e.g., alternative protecting groups) may also yield more stable crystals .

Q. What strategies improve the catalytic efficiency of green solvents in this compound synthesis?

Bio-based solvents like ethyl lactate show promise but require additives (e.g., ionic liquids) to stabilize reactive intermediates. A recent study achieved 85% yield using Amberlite-IR 120 (a solid acid catalyst) in ethyl lactate, minimizing waste. However, catalyst recyclability remains a challenge. Design of Experiments (DoE) approaches, such as full factorial optimization, can identify synergistic solvent-catalyst combinations while reducing trial runs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.